N-Ethylsuccinimide

描述

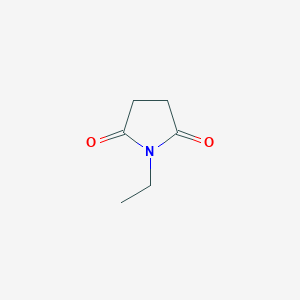

N-乙基琥珀酰亚胺是一种有机化合物,其分子式为C6H9NO2。它是琥珀酰亚胺的衍生物,其中氮原子上的一个氢原子被乙基取代。 这种化合物以其在化学、生物学和工业等多个领域的应用而闻名 .

准备方法

合成路线和反应条件: N-乙基琥珀酰亚胺可以通过乙苯磺酸与2,5-吡咯烷二酮、1-(三甲基硅基)-反应合成 。该反应通常涉及在受控条件下加热反应物,以促进目标产物的形成。

工业生产方法: N-乙基琥珀酰亚胺的工业生产通常涉及类似的合成路线,但规模更大。 该过程可能包括额外的纯化步骤,以确保化合物对于各种应用的纯度和质量 .

化学反应分析

反应类型: N-乙基琥珀酰亚胺会发生各种化学反应,包括:

氧化: 该反应涉及添加氧气或去除氢,导致形成氧化产物。

还原: 该反应涉及添加氢气或去除氧气,导致形成还原产物。

取代: 在此反应中,分子中的一个官能团被另一个基团取代。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾(KMnO4)和三氧化铬(CrO3)。

还原: 常用的还原剂包括氢化锂铝(LiAlH4)和硼氢化钠(NaBH4)。

取代: 可以使用各种亲核试剂和亲电试剂,具体取决于所需的取代反应。

形成的主要产物: 从这些反应中形成的主要产物取决于使用的具体条件和试剂。 例如,氧化可能会产生具有附加含氧官能团的N-乙基琥珀酰亚胺衍生物 .

科学研究应用

Spectroscopic Studies

N-Ethylsuccinimide has been the subject of rotational spectroscopy studies that provide insights into its molecular structure and dynamics. For instance, recent research utilized chirped pulse Fourier transform microwave spectroscopy to analyze NES, yielding critical spectroscopic parameters that enhance understanding of its chemical behavior .

Biochemical Applications

NES has potential applications as a biomarker for monitoring exposure to industrial solvents like NMP (N-methyl-2-pyrrolidone). Studies have shown that NES can be detected in biological fluids following exposure to NMP, making it a valuable tool for occupational health assessments .

Synthesis of Organic Compounds

Due to its cyclic structure and reactivity, NES serves as a starting material for synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo further chemical modifications allows researchers to explore new synthetic pathways .

Preliminary studies suggest that NES may exhibit antibacterial and antifungal properties, although further research is necessary to confirm these effects and elucidate the underlying mechanisms .

Data Tables

| Parameter | Value |

|---|---|

| A0 | 2061.47756(14) |

| B0 | 1791.73517(12) |

| C0 | 1050.31263(11) |

Case Studies

Case Study 1: Rotational Spectroscopy of NES

A study published in the Journal of Physical Chemistry focused on the rotational spectroscopy of NES, revealing detailed structural information through high-resolution microwave spectra. The findings indicated that the ethyl group is oriented out of the plane of the five-membered ring, which affects both its physical properties and potential interactions with other molecules .

Case Study 2: Environmental Monitoring Using NES

Research conducted on urine samples from occupational settings demonstrated that NES serves as a reliable biomarker for assessing exposure to NMP. The study highlighted how monitoring NES levels can provide insights into environmental health risks associated with industrial solvents .

作用机制

N-乙基琥珀酰亚胺的作用机制涉及其与特定分子靶标和途径的相互作用。例如,它可能与某些酶或受体结合,调节它们的活性并导致各种生物效应。 确切的机制可能因特定应用和环境而异 .

类似化合物:

琥珀酰亚胺: 母体化合物,缺少乙基。

N-甲基琥珀酰亚胺: 类似的化合物,其中氮原子上的一个氢原子被甲基取代。

乙琥胺: 一种用于治疗癫痫的抗惊厥药衍生物.

N-乙基琥珀酰亚胺的独特性: N-乙基琥珀酰亚胺因其特定的乙基取代而具有独特性,它赋予了独特的化学和生物学特性。 这种独特性使其在其他类似化合物可能不如有效的特定应用中具有价值 .

相似化合物的比较

Succinimide: The parent compound, which lacks the ethyl group.

N-Methylsuccinimide: A similar compound where a methyl group replaces one of the hydrogen atoms on the nitrogen atom.

Ethosuximide: A derivative used as an anticonvulsant in the treatment of epilepsy.

Uniqueness of N-Ethylsuccinimide: this compound is unique due to its specific ethyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

生物活性

N-Ethylsuccinimide (NES) is a cyclic imide compound that has garnered attention for its diverse biological activities and potential applications in various fields, including biochemistry and pharmacology. This article explores the biological activity of NES, focusing on its synthesis, enzymatic interactions, metabolic pathways, and implications for human health.

Chemical Structure and Properties

This compound has the chemical formula CHNO and is characterized by a five-membered ring structure containing two carbonyl groups. Its properties include:

- Molecular Weight : 115.14 g/mol

- Melting Point : 37-39 °C

- Solubility : Soluble in organic solvents like ethanol and acetone but less so in water.

Synthesis and Enzymatic Interactions

This compound can be synthesized through the reduction of N-ethylmaleimide (NEM), which is a substrate for various enzymes, particularly those from the Old Yellow Enzyme (OYE) family. Recent studies have demonstrated a biocatalytic approach that involves coupling hydrogenase with OYE to convert NEM to NES efficiently. This method not only showcases the enzyme's catalytic efficiency but also emphasizes the potential for recycling synthetic cofactors in biocatalytic processes .

Table 1: Enzymatic Activity Summary

| Enzyme Type | Substrate | Product | Turnover Number |

|---|---|---|---|

| OYE (Thermus scotoductus) | N-ethylmaleimide | This compound | >1000 |

| Hydrogenase | Artificial Cofactor | Reduced Cofactor | Variable |

Biological Activity and Metabolism

The biological activity of NES has been investigated concerning its metabolic pathways and potential toxicity. Studies indicate that NES is metabolized into various metabolites, including 2-hydroxy-N-ethylsuccinimide (2-HESI), which can be detected in human urine, suggesting exposure through environmental or occupational routes . The urinary excretion fractions of these metabolites provide insight into the compound's bioavailability and potential health risks.

Metabolic Pathways

- Primary Metabolites :

- 5-HNEP (5-hydroxy-N-ethyl-2-pyrrolidone)

- 2-HESI (2-hydroxy-N-ethylsuccinimide)

These metabolites are significant as they can serve as biomarkers for exposure assessment in epidemiological studies.

Case Studies and Research Findings

- Case Study on Biocatalysis : A study demonstrated the successful conversion of N-ethylmaleimide to this compound using a biocatalytic system involving hydrogenase and OYE enzymes. The system retained over 50% activity after prolonged use, indicating its viability for industrial applications .

- Health Risk Assessment : The European Human Biomonitoring Initiative conducted assessments revealing widespread exposure to NEP metabolites among German children, indicating potential risks associated with similar compounds like NES due to their metabolic pathways .

- Inhibition Studies : Research indicated that while N-ethylmaleimide inhibits human telomerase activity, this compound does not exhibit similar inhibitory effects, suggesting differences in their biological activities despite structural similarities .

属性

IUPAC Name |

1-ethylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-2-7-5(8)3-4-6(7)9/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHAZCVNUKKZTLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177712 | |

| Record name | N-Ethylsuccinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2314-78-5 | |

| Record name | N-Ethylsuccinimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2314-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethylsuccinimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002314785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethylsuccinimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Ethylsuccinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ETHYLSUCCINIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MC084H847A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。